molecular formula C8H16ClN3O B2469093 [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1255717-59-9

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

Cat. No. B2469093
M. Wt: 205.69
InChI Key: ZAIICTZAYUBGDT-UHFFFAOYSA-N
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Description

“[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including our compound, often reveals an intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond . This hydrogen bonding can have significant effects on the compound’s properties and reactivity.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions and synthesis processes. For instance, a study by Jäger et al. (2002) investigated the reaction of similar compounds, leading to the formation of tertiary amines and other products through ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002).

Fungicidal Activity

Research has shown the potential fungicidal activity of compounds structurally related to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride. Chen, Li, and Han (2000) synthesized similar compounds and evaluated their fungicidal activity, particularly against rice sheath blight (Chen, Li, & Han, 2000).

Antifungal Activity

Compounds similar to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride have shown promising antifungal activities. Liu et al. (2014) synthesized a series of compounds and evaluated their in vitro antifungal activities, finding some to be highly effective against Botrytis cinerea (Liu et al., 2014).

Metabolic Studies

Johnson et al. (2008) studied the metabolism of a related compound, BMS-645737, which is a vascular endothelial growth factor receptor-2 antagonist. They explored its biotransformation in various animal models, providing insight into the metabolic pathways of similar compounds (Johnson et al., 2008).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition ability of such derivatives towards mild steel in sulphuric acid, highlighting their potential in material science (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Studies

Gaonkar, Rai, and Prabhuswamy (2006) synthesized and evaluated novel oxadiazole derivatives for their antimicrobial activity. They found that some compounds demonstrated potent to weak antimicrobial activity, indicating the potential of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride in similar applications (Gaonkar, Rai, & Prabhuswamy, 2006).

Antitumor Activity

Maftei et al. (2016) described the structural characterization and potential medical application of novel 1,2,4-oxadiazole derivatives. They assessed the in vitro anti-cancer activity of these compounds in a panel of cell lines, providing insights into the antitumor potential of similar compounds (Maftei et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and avoiding eye and skin contact .

Future Directions

The oxadiazole scaffold is a versatile structure in drug discovery, and there is ongoing research into the synthesis and biological activity of 1,2,4-oxadiazoles . Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and exploring their potential applications in medicine .

properties

IUPAC Name

N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(11-12-8)4-5-9-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIICTZAYUBGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

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